molecular formula C7H8N2O4S B15185007 2-Formyl-1-methylpyridinium sulfonate oxime CAS No. 102584-02-1

2-Formyl-1-methylpyridinium sulfonate oxime

Cat. No.: B15185007
CAS No.: 102584-02-1
M. Wt: 216.22 g/mol
InChI Key: JDKKGHHGWQJGCX-UHFFFAOYSA-N
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Description

PAM-sulfonat is a sulfonated compound that belongs to the category of organic compounds characterized by the presence of a sulfonic acid functional group. This functional group involves a sulfur atom bound to three oxygen atoms, with two of the oxygen atoms making bonds with a carbon atom. Sulfonated compounds, including PAM-sulfonat, are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAM-sulfonat typically involves the sulfonation process, where a sulfonate group is introduced into the molecule. Common sulfonating agents include sulfuric acid, chlorosulfonic acid, and 4-diazobenzenesulfonic acid. The reaction conditions often involve elevated temperatures and controlled environments to ensure the efficient introduction of the sulfonate group.

Industrial Production Methods

In industrial settings, the production of PAM-sulfonat is carried out using large-scale reactors where the sulfonation process is optimized for high yield and purity. The process involves the continuous addition of sulfonating agents to the reaction mixture, followed by purification steps to isolate the desired product. The use of advanced technologies such as photoredox catalysis and electrochemical synthesis has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

PAM-sulfonat undergoes various types of chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.

    Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

PAM-sulfonat has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PAM-sulfonat involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

PAM-sulfonat can be compared with other similar sulfonated compounds, such as sulfonamides and sulfonimidates. While all these compounds contain the sulfonate group, they differ in their chemical structure and reactivity. For example, sulfonamides are known for their antibacterial properties, while sulfonimidates are used as intermediates in the synthesis of other organosulfur compounds. The unique structure of PAM-sulfonat allows for specific interactions and applications that distinguish it from these similar compounds .

List of Similar Compounds

  • Sulfonamides
  • Sulfonimidates
  • Sulfonic acids
  • Sulfides
  • Thiols

PAM-sulfonat stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

102584-02-1

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-3-sulfonate

InChI

InChI=1S/C7H8N2O4S/c1-9-4-2-3-7(14(11,12)13)6(9)5-8-10/h2-5H,1H3,(H,11,12,13)

InChI Key

JDKKGHHGWQJGCX-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=CC(=C1/C=N/O)S(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=CC(=C1C=NO)S(=O)(=O)[O-]

Origin of Product

United States

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